1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound characterized by the presence of a sulfonyl group, an azetidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the azetidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways would depend on the specific biological target, but could involve inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., bromine, methyl).
- Unique Features: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-16-7-2-14(3-8-16)4-11-19(22)21-12-18(13-21)26(23,24)17-9-5-15(20)6-10-17/h2-3,5-10,18H,4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWWLGWOXJTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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